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Compound of Interest

Compound Name: 2-(3-Ethynylphenoxy)aniline

Cat. No.: B15365030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of
2-(3-Ethynylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials
science. Due to the absence of publicly available experimental data for this specific compound,
this guide leverages established spectroscopic principles and data from analogous structures
to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics. This document also outlines standardized experimental protocols for acquiring
such data and includes visualizations to illustrate analytical workflows and molecular
fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(3-
Ethynylphenoxy)aniline. These predictions are based on the analysis of its constituent
functional groups—an aniline moiety, a phenoxy group, and an ethynyl substituent—and
comparison with data from structurally related compounds.

Table 1: Predicted *H NMR Spectral Data
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Protons Predicted Chemical Predicted Predicted Coupling
Shift (3, ppm) Multiplicity Constant (J, Hz)

H (ethynyl) ~3.1 s

NH: ~3.5-45 brs

Aromatic H ~6.7-7.5 m

Predicted solvent: CDCI3

. 1 13

Carbon Atom

Predicted Chemical Shift (6, ppm)

C (ethynyl, C=CH) ~78

C (ethynyl, C=CH) ~83

C (aromatic) ~115 - 160
C-N (aniline ring) ~145

C-O (phenoxy ring) ~158

Predicted solvent: CDCIs

Table 3: Predicted Infrared (IR) Absorption Bands
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Predicted Wavenumber

Functional Group Intensity
(cm™)
N-H Stretch (primary amine) 3300 - 3500 Medium (two bands)
C=C-H Stretch (alkyne) ~3300 Strong, sharp
C-H Stretch (aromatic) 3000 - 3100 Medium
C=C Stretch (alkyne) 2100 - 2140 Weak to medium
N-H Bend (primary amine) 1580 - 1650 Medium
C=C Stretch (aromatic) 1400 - 1600 Medium
C-O Stretch (aryl ether) 1200 - 1260 Strong
C-N Stretch (aromatic amine) 1250 - 1335 Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Parameter Predicted Value
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
Predicted m/z of Molecular lon [M]* 209

Predicted Major Fragmentation Peaks (m/z)

180, 152, 115, 92, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for organic compounds and can be adapted for the specific analysis

of 2-(3-Ethynylphenoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Ethynylphenoxy)aniline in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

e 1H NMR Acquisition:
o Tune and shim the spectrometer.
o Acquire a one-dimensional *H NMR spectrum.
o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.
o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:

e Sample Preparation:

o Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent disk.

o Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl),
and allow the solvent to evaporate.

e Spectrum Acquisition:
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o Record a background spectrum of the empty sample compartment.
o Place the sample in the spectrometer and acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El).

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile
compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

« lonization: lonize the sample using a suitable method (e.g., electron impact at 70 eV).
o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

o Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted
fragmentation pathway for 2-(3-Ethynylphenoxy)aniline.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted MS Fragmentation Pathway.

© 2025 BenchChem. All rights reserved. 6/7

Tech Support


https://www.benchchem.com/product/b15365030?utm_src=pdf-body-img
https://www.benchchem.com/product/b15365030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15365030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-Ethynylphenoxy)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15365030#spectroscopic-properties-nmr-ir-ms-of-2-
3-ethynylphenoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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